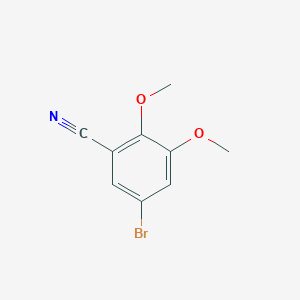

5-Bromo-2,3-dimethoxybenzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related brominated and dimethoxy substituted benzonitriles involves several key techniques, including bromination, cyanation, and alkylation processes. For instance, the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a compound with similar functional groups, was achieved with an overall yield of 47.7% via a three-step procedure, demonstrating the feasibility of synthesizing complex bromo-dimethoxy benzonitriles under mild reaction conditions and relatively low cost (Meng Fan-hao, 2012).

Molecular Structure Analysis

The equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile was studied through quantum mechanical calculations aided by Density Functional Theory (DFT). These studies provided detailed insights into the bond lengths, bond angles, and dihedral angles of the molecule, highlighting the impact of bromo and methoxy substituents on the molecular conformation (A. Kumar & R. Raman, 2017).

Chemical Reactions and Properties

Research on derivatives of benzonitriles, including bromo and dimethoxy substituted molecules, has shown various chemical reactions and properties. For example, the study of bromine substitution on 2,3-dimethoxybenzaldehyde revealed significant insights into the reactivity and linear and third-order nonlinear optical properties, suggesting that bromo-dimethoxybenzonitriles could exhibit interesting optical behaviors (Antônio S. N. Aguiar et al., 2022).

Wissenschaftliche Forschungsanwendungen

Herbicide Resistance : A study investigated the resistance to the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in transgenic plants expressing a bacterial detoxification gene. This approach successfully conferred resistance to high levels of bromoxynil in transgenic tobacco plants (Stalker, Mcbride, & Malyj, 1988).

Pharmaceutical Synthesis : Research focused on synthesizing 5-Bromo-2-isobutoxybenzonitrile as a key intermediate in the preparation of Febuxostat, a gout medication. The synthesis process was noted for its suitability for industrial preparation due to its mild reaction conditions and cost-effectiveness (Meng Fan-hao, 2012).

Spectroscopic Studies : A study conducted spectroscopic and second harmonic generation studies of 5-Bromo-2-methoxybenzonitrile, using density functional theory to predict geometrical parameters and explore the molecule’s potential in nonlinear optical applications (Kumar & Raman, 2017).

Environmental Degradation : Research on bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) degradation under various anaerobic conditions found that the compound and its transformation product, 3,5-dibromo-4-hydroxybenzoate, were degradable in methanogenic, sulfidogenic, and Fe(III)-reducing conditions, highlighting potential environmental pathways for its degradation (Knight, Berman, & Häggblom, 2003).

Nonlinear Optical Properties : Another study examined the effect of bromine substitution on the structure, reactivity, and optical properties of 2,3-dimethoxybenzaldehyde. It found that bromine substitution enhances the nonlinear optical properties, making these compounds potentially useful in optical applications (Aguiar et al., 2022).

Anticancer and Enzyme Inhibition : A novel hydrazone compound, 1-(5-bromo-2,3-dimethoxybenzylidene)-2-(pyridine-2-yl) hydrazine, was synthesized and evaluated for its anticancer properties and enzyme inhibition capabilities. The compound showed promising results as a potential anticancer agent and in inhibiting human paraoxonase-1 (Noma et al., 2020).

Safety And Hazards

The safety information for 5-Bromo-2,3-dimethoxybenzonitrile indicates that it is classified as a combustible solid . The WGK (Water Hazard Class) is 3 , which means it is highly hazardous to water. The flash point is not applicable . In case of contact with skin or eyes, or if inhaled or swallowed, it is recommended to seek medical attention .

Eigenschaften

IUPAC Name |

5-bromo-2,3-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLPEHVFBDYXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627570 | |

| Record name | 5-Bromo-2,3-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dimethoxybenzonitrile | |

CAS RN |

164670-73-9 | |

| Record name | 5-Bromo-2,3-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

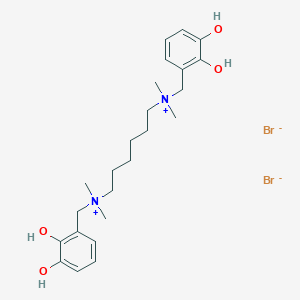

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)

![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)